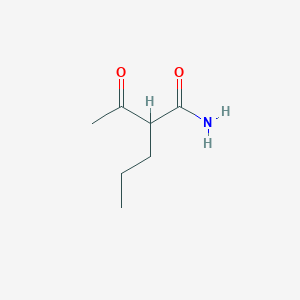
2-Acetylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetylpentanamide: is an organic compound with the molecular formula C7H13NO It is a derivative of pentanamide, where an acetyl group is attached to the second carbon of the pentanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylpentanamide can be achieved through several methods. One common approach involves the acetylation of pentanamide using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the acetyl group attaching to the second carbon of the pentanamide chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of acetyl chloride instead of acetic anhydride, which can provide higher yields and faster reaction times. The reaction is usually carried out in a solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acetylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Acetylpentanamide is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are being explored in the treatment of various diseases. Its ability to interact with biological targets makes it a promising lead compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and functional group versatility make it valuable in the manufacture of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of 2-Acetylpentanamide involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-Acetylbutanamide: Similar structure but with a shorter carbon chain.
2-Acetylhexanamide: Similar structure but with a longer carbon chain.
2-Acetylphenylacetamide: Contains a phenyl group instead of an alkyl chain.
Uniqueness: 2-Acetylpentanamide is unique due to its specific carbon chain length, which can influence its reactivity and interaction with biological targets. The presence of the acetyl group at the second carbon position also provides distinct chemical properties compared to other acetylated amides.
Eigenschaften
CAS-Nummer |
75063-61-5 |
|---|---|
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
2-acetylpentanamide |
InChI |
InChI=1S/C7H13NO2/c1-3-4-6(5(2)9)7(8)10/h6H,3-4H2,1-2H3,(H2,8,10) |
InChI-Schlüssel |
ZFUVBWXMVYWDAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)C)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


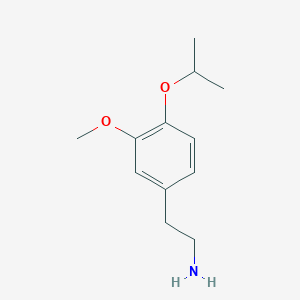
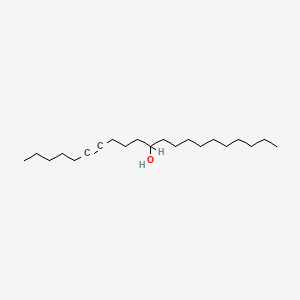

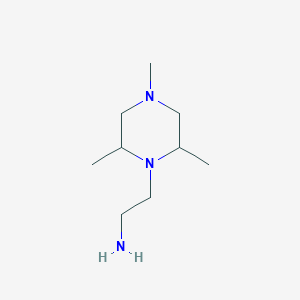
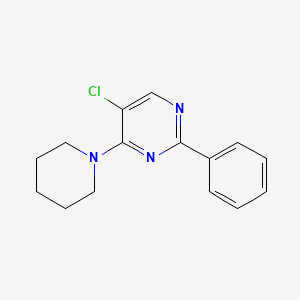
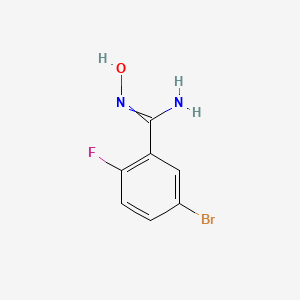

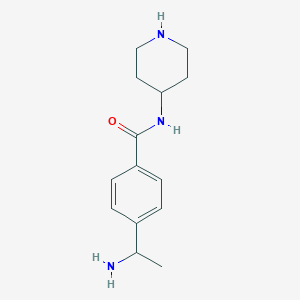

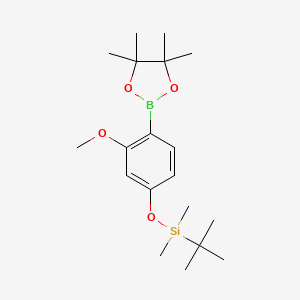
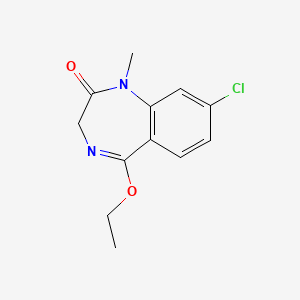

![(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B13958321.png)

